molecular formula C5H10ClF2NO2S B13453201 (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride

Cat. No.: B13453201
M. Wt: 221.65 g/mol
InChI Key: LDXZEEIGUNWVOB-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethylthio group, and a butanoic acid backbone, making it a versatile molecule for various applications.

Properties

Molecular Formula

C5H10ClF2NO2S

Molecular Weight

221.65 g/mol

IUPAC Name

(2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid;hydrochloride

InChI

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11-2-1-3(8)4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1

InChI Key

LDXZEEIGUNWVOB-DFWYDOINSA-N

Isomeric SMILES

C(CSC(F)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CSC(F)F)C(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride typically involves the introduction of the difluoromethylthio group into the butanoic acid backbone. One common method is the nucleophilic transfer of a difluoromethyl group to a suitable precursor. This can be achieved through metal-free approaches or metal-catalyzed reactions, depending on the desired reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the (2S) configuration is preserved .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-[(methylthio)butanoic acid hydrochloride: Similar structure but with a methylthio group instead of a difluoromethylthio group.

    (2S)-2-amino-4-[(ethylthio)butanoic acid hydrochloride: Contains an ethylthio group.

    (2S)-2-amino-4-[(trifluoromethylthio)butanoic acid hydrochloride: Features a trifluoromethylthio group .

Uniqueness

The presence of the difluoromethylthio group in (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride imparts unique properties, such as enhanced lipophilicity and hydrogen bond donor ability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogues .

Biological Activity

(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride, also known as difluoromethylthio-phenylalanine (DFMTP), is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C5H8ClF2N
  • Molecular Weight : 177.57 g/mol
  • CAS Number : 1204818-19-8

The structure features a difluoromethyl group attached to a sulfur atom, which is pivotal for its biological activity.

  • Inhibition of Enzymatic Activity :
    • DFMTP has been shown to inhibit certain enzymes involved in amino acid metabolism. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Interaction with Receptors :
    • The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter levels and providing neuroprotective effects.

Anticancer Properties

Recent studies have indicated that DFMTP exhibits anticancer properties by:

  • Inducing Apoptosis : Research has demonstrated that DFMTP can trigger apoptosis in cancer cell lines, such as breast and prostate cancer cells. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibiting Tumor Growth : In vivo studies have shown that administration of DFMTP leads to a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent .

Neuroprotective Effects

DFMTP has been investigated for its neuroprotective effects:

  • Reduction of Oxidative Stress : The compound appears to reduce oxidative stress markers in neuronal cell cultures, which may protect against neurodegenerative diseases .
  • Modulation of Neurotransmitter Levels : It has been observed to influence levels of key neurotransmitters like serotonin and dopamine, which are critical in mood regulation and cognitive function .

Case Studies

  • Breast Cancer Model :
    • A study involving female mice with induced breast cancer showed that treatment with DFMTP resulted in a 40% decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
  • Neurodegenerative Disease Model :
    • In a model of Alzheimer's disease, DFMTP administration led to improved cognitive function as measured by maze tests and reduced amyloid plaque formation in the brain .

Research Findings

StudyFindings
Anticancer ActivityInduces apoptosis in breast and prostate cancer cell lines; reduces tumor size in vivo.
NeuroprotectionReduces oxidative stress; modulates neurotransmitter levels.
Cognitive ImprovementEnhances cognitive function in Alzheimer's models; reduces amyloid plaques.

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